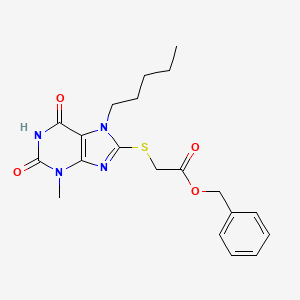

![molecular formula C19H26N2O5S2 B2394406 Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate CAS No. 392243-09-3](/img/structure/B2394406.png)

Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate” is a chemical compound . It is available for purchase for laboratory use.

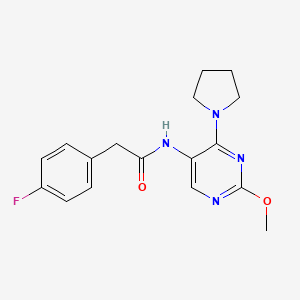

Molecular Structure Analysis

This compound contains a total of 43 bonds, including 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Synthetic Pathways and Reactions : The preparation and reactions of related compounds demonstrate the versatility of sulfur-containing compounds in chemical synthesis. For instance, the behavior of dithiazolium salts towards nucleophiles, reflecting on the reactivity of similar thiophene derivatives, showcases the complex pathways these compounds can undergo, including ring opening and closure reactions (Yonemoto et al., 1990).

Utility in Developing New Chemical Agents

- Antimicrobial Agents : Research into bifunctional thiophene derivatives indicates promising antimicrobial activities of newly synthesized compounds, underscoring the potential medicinal applications of thiophene-based compounds in developing new antibacterial and antifungal agents (Abu‐Hashem et al., 2011).

- Photopolymerization : A novel alkoxyamine compound, which is structurally related, has been proposed for use in nitroxide-mediated photopolymerization, indicating the utility of these compounds in advanced materials science (Guillaneuf et al., 2010).

Drug Development and Pharmacological Investigation

- Analgesic and Anti-inflammatory Properties : The synthesis and pharmacological investigation of pyrazole-4-carboxylic acid ethyl esters, sharing a common framework with the mentioned compound, revealed significant analgesic and anti-inflammatory activities, suggesting the potential for developing new therapeutic agents (Gokulan et al., 2012).

Advanced Chemical Synthesis Techniques

- Electrooxidation Methods : The electrooxidation of 4-(Di-n-propylsulfamyl)toluene to the corresponding benzoic acid variant highlights the chemical transformations possible with sulfamoyl and thiophene compounds, demonstrating advanced synthetic techniques that can be applied to similar chemical structures (Michman and Weiss, 1990).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S2/c1-4-11-21(12-5-2)28(24,25)15-8-6-14(7-9-15)18(22)20-16-10-13-27-17(16)19(23)26-3/h6-9H,4-5,10-13H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMOOOYIFUJPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)